5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide
Description
This pyrimidine-based sulfonamide derivative features a structurally complex scaffold with multiple pharmacophores: a 6-chloro substituent, a 2-methoxyphenoxy group at position 5, a 4-pyridyl moiety at position 2, and a 5-methyl-2-pyridinesulfonamide side chain. Pyrimidine derivatives are well-documented for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and immunomodulators . The sulfonamide group enhances binding affinity to target proteins through hydrogen bonding and electrostatic interactions, while the chloro and methoxyphenoxy substituents likely influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[6-chloro-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4S/c1-14-7-8-18(25-13-14)33(29,30)28-22-19(32-17-6-4-3-5-16(17)31-2)20(23)26-21(27-22)15-9-11-24-12-10-15/h3-13H,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVLWOPQTJTUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)Cl)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide, also known by its CAS number 290815-30-4, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various disease models, and relevant case studies.
- Molecular Formula : C22H18ClN5O4S
- Molecular Weight : 483.9 g/mol
- IUPAC Name : N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-5-methylpyridine-2-sulfonamide
The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways associated with cancer cell proliferation and survival. It has been shown to interact with targets involved in cell signaling pathways that are crucial for tumor growth.
- Enzyme Inhibition : The compound demonstrates inhibitory effects on various kinases and phosphatases that are pivotal in cancer signaling pathways.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, possibly through the activation of caspase pathways, leading to programmed cell death.
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of this compound across several cancer models:
- Cell Lines Tested : A549 (lung cancer), NCI-H358 (lung cancer), and HCC827 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 6.26 µM to 20.46 µM depending on the cell line and assay type (2D vs. 3D cultures) .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D |
| NCI-H358 | 6.48 | 2D |
| HCC827 | 20.46 | 3D |
These results indicate a significant potential for this compound as an anticancer agent, particularly in targeting lung cancer cells.
Other Biological Activities
In addition to its antitumor properties, the compound has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Research is ongoing to evaluate its neuroprotective capabilities, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
- In Vivo Studies : In animal models, the compound has demonstrated a reduction in tumor size and improved survival rates compared to control groups.
- Combination Therapies : Investigations into combination therapies with standard chemotherapeutics have indicated enhanced efficacy when used alongside existing treatments.
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and improving therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs were identified from the evidence, focusing on pyrimidine cores with sulfonamide, halogen, or aryloxy substituents. A comparative analysis is summarized below:
Key Comparative Insights
Substituent Impact on Activity: The 2-methoxyphenoxy group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets compared to simpler aryl groups (e.g., fluorophenyl in or phenyl in ). Sulfonamide vs.
Physicochemical Properties: The target compound’s methoxyphenoxy group increases molecular weight (~504 g/mol) and hydrophobicity relative to analogs like (372 g/mol). This could improve membrane permeability but reduce aqueous solubility. ’s compound has a pKa of -0.66, indicating high acidity at the sulfonamide group, which may enhance solubility in physiological environments .
Crystallographic and Stability Data: ’s analog demonstrates a well-resolved crystal structure (R factor = 0.065), suggesting conformational rigidity due to the diphenylphosphorylmethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
